molecular formula C22H18ClN3O2S B2814109 N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide CAS No. 499184-91-7

N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide

Cat. No. B2814109
CAS RN: 499184-91-7
M. Wt: 423.92
InChI Key: FWKGDFVSORLIAL-UHFFFAOYSA-N
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Description

N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide (BCQ) is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative that belongs to the quinoxaline family of compounds. BCQ has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Scientific Research Applications

Anticancer Properties

Sulfonamide derivatives have shown significant potential in cancer treatment through various mechanisms. Some derivatives have been synthesized and evaluated for their in vitro anticancer activity against different cancer cell lines. For instance, the pro-apoptotic effects of new sulfonamide derivatives have been investigated, revealing their ability to activate p38/ERK phosphorylation in cancer cells, leading to reduced cell proliferation and induced expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9 (Cumaoğlu et al., 2015). This activation potentially mediates apoptotic gene activation, offering a pathway for therapeutic intervention.

Antimicrobial Activities

The synthesis of sulfonamide derivatives has also targeted microbial inhibition, with some compounds exhibiting substantial antibacterial activity. For instance, certain N-substituted-N-(2,3-Dihydro-[1,4]benzodioxin-6-yl)-4-acetamidobenzenesulfonamides have been synthesized and tested for antibacterial activity, showing potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains (Abbasi et al., 2016).

Enzyme Inhibition

Sulfonamide compounds have been explored for their enzyme inhibitory activities, particularly against enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of conditions such as diabetes and Alzheimer's disease, respectively. For example, new sulfonamides with benzodioxane and acetamide moieties have been synthesized, displaying significant inhibition against α-glucosidase and acetylcholinesterase, with in silico molecular docking results supporting their potential as therapeutic agents (Abbasi et al., 2019).

Antioxidant and Corrosion Inhibitors

In addition to their biological activities, sulfonamide derivatives have been investigated for their antioxidant properties and as corrosion inhibitors. For example, the synthesis and evaluation of some new quinazolones as antioxidant additives for lubricating oils have been conducted, showcasing the potential of sulfonamide compounds in enhancing the performance and longevity of industrial products (Habib et al., 2014).

properties

IUPAC Name

N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2S/c1-16-11-13-18(14-12-16)29(27,28)26(15-17-7-3-2-4-8-17)22-21(23)24-19-9-5-6-10-20(19)25-22/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKGDFVSORLIAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(3-chloroquinoxalin-2-yl)-4-methylbenzene-1-sulfonamide

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